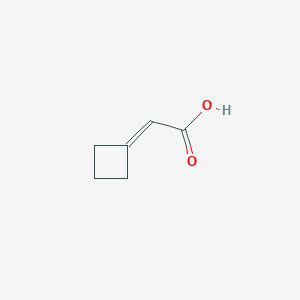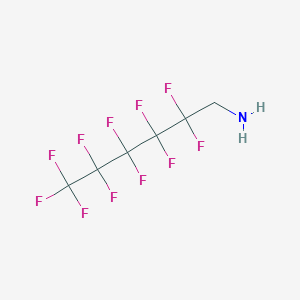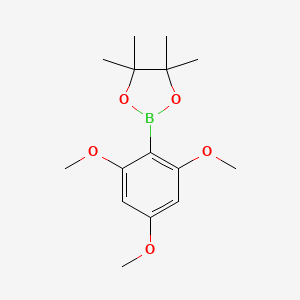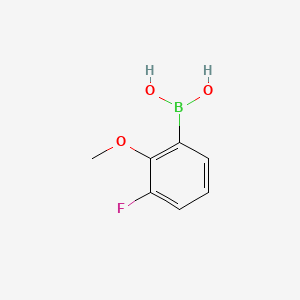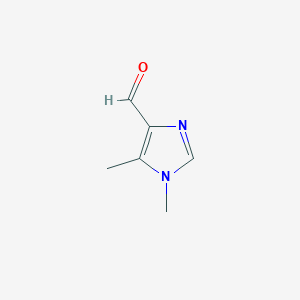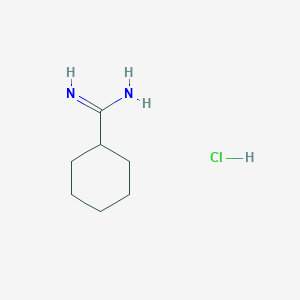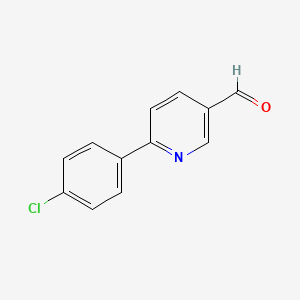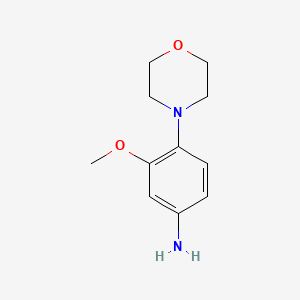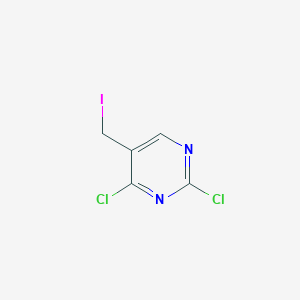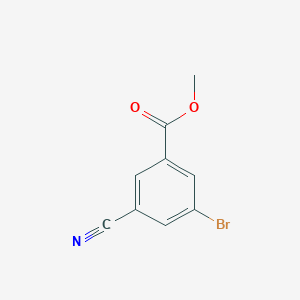
4,6-Dichloro-5-methyl-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-methyl-2-phenylpyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2 and its molecular weight is 239.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cyclometallation and Structural Studies
4,6-Dichloro-5-methyl-2-phenylpyrimidine has been explored in the field of cyclometallation, a process important in organometallic chemistry. Caygill et al. (1990) studied the cyclopalladation of various phenylpyrimidines, including derivatives of this compound, using lithium tetrachloropalladate. This research contributes to the understanding of the structural and electronic properties of these complexes (Caygill, Hartshorn, & Steel, 1990).
Crystal Structure Analysis
Kwon et al. (2015) conducted a study on the crystal structure of fenclorim, a commercial herbicide safener, which is a derivative of this compound. Their analysis of the crystal structure, including hydrogen bonding and intermolecular interactions, contributes to the understanding of its molecular properties (Kwon, Kim, Kang, & Kim, 2015).
Synthesis and Process Research
Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in the production of the anticancer drug dasatinib. This research is crucial in the development and optimization of synthetic pathways for pharmaceutical intermediates (Guo, 2012).
Nonlinear Optical Properties
Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including those related to this compound. Their study contributes to the understanding of the NLO characteristics of these compounds, which have potential applications in optoelectronic and photonic technologies (Hussain et al., 2020).
Ligand Synthesis for Supramolecular Chemistry
Schubert and Eschbaumer (1999) reported on the synthesis of ligands for supramolecular chemistry, utilizing derivatives of this compound. This research is significant in the field of supramolecular chemistry, where these ligands can form complex structures with potential applications in material science (Schubert & Eschbaumer, 1999).
作用機序
Target of Action
It has been used in the synthesis of cinchona alkaloid-derived catalysts , suggesting that it may interact with enzymes or proteins involved in these biochemical pathways.
Result of Action
4,6-Dichloro-5-methyl-2-phenylpyrimidine: has been reported to have significant in vivo anti-inflammatory activity . This suggests that it may exert its effects by modulating inflammatory responses at the molecular and cellular levels.
生化学分析
Biochemical Properties
4,6-Dichloro-5-methyl-2-phenylpyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of cinchona alkaloid-derived catalysts . The compound exhibits significant in vivo anti-inflammatory activity . Its interactions with biomolecules are primarily through binding and inhibition mechanisms, affecting the activity of specific enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have anti-inflammatory effects in vivo, which suggests its potential impact on immune cell function and inflammatory pathways . Additionally, it may affect the expression of genes involved in inflammation and cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its anti-inflammatory activity is likely due to the inhibition of enzymes involved in the inflammatory response . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity to certain cell types or tissues. The threshold effects and toxic doses need to be carefully determined to ensure safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it essential to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4,6-dichloro-5-methyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCGQPJPYPZPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621957 |
Source


|
| Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33655-33-3 |
Source


|
| Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

